Cas no 1339188-29-2 (2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide)

2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 1-Azetidineacetamide, 3-hydroxy-N,N-bis(1-methylethyl)-
- 2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide
- 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
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- インチ: 1S/C11H22N2O2/c1-8(2)13(9(3)4)11(15)7-12-5-10(14)6-12/h8-10,14H,5-7H2,1-4H3
- InChIKey: AOOACPBOSJCYGV-UHFFFAOYSA-N
- ほほえんだ: N1(CC(N(C(C)C)C(C)C)=O)CC(O)C1
じっけんとくせい
- 密度みつど: 1.067±0.06 g/cm3(Predicted)
- ふってん: 322.9±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.22±0.20(Predicted)
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H171946-100mg |
2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide |
1339188-29-2 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1908-2449-1g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-2449-2.5g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-2449-10g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
TRC | H171946-1g |
2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide |
1339188-29-2 | 1g |
$ 680.00 | 2022-06-04 | ||
Life Chemicals | F1908-2449-0.25g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-2449-0.5g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-2449-5g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
TRC | H171946-500mg |
2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide |
1339188-29-2 | 500mg |
$ 435.00 | 2022-06-04 |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide 関連文献
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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3. Back matter
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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6. Book reviews
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamideに関する追加情報
Exploring the Potential of 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide (CAS No. 1339188-29-2) in Modern Pharmaceutical Research
The compound 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide (CAS No. 1339188-29-2) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical chemistry. As researchers continue to explore novel drug candidates, this molecule stands out for its azetidine core and bis-isopropyl substitution pattern, which contribute to its distinctive physicochemical properties.
With the growing demand for small molecule therapeutics and targeted drug delivery systems, compounds like 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide are becoming increasingly valuable. The hydroxyazetidine moiety in particular has shown promise in enhancing bioavailability and improving metabolic stability, addressing key challenges in drug development that researchers frequently search for solutions to.
The pharmaceutical industry's shift toward fragment-based drug discovery has made 1339188-29-2 particularly interesting. Its molecular weight of approximately 228.3 g/mol and calculated LogP value make it an attractive building block for medicinal chemists. Recent studies suggest that modifications of the acetamide portion could lead to compounds with improved blood-brain barrier penetration, a hot topic in neuroscience research.
One of the most searched questions in pharmaceutical chemistry relates to improving drug solubility, and this is where 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide shows particular promise. The presence of both hydrophilic (hydroxy group) and lipophilic (isopropyl groups) regions in the molecule creates an interesting balance that could be optimized for various therapeutic applications.
In the context of structure-activity relationship (SAR) studies, the azetidine ring in 1339188-29-2 offers significant advantages. Compared to more common saturated heterocycles, the four-membered ring provides greater conformational constraint, which can lead to improved target selectivity - a key consideration in modern drug design to minimize off-target effects.
The synthesis of 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide typically involves amide bond formation between appropriately protected 3-hydroxyazetidine derivatives and N,N-diisopropylchloroacetamide. Recent advances in green chemistry approaches have made this process more efficient, addressing another common search query about environmentally friendly synthesis methods.
From a medicinal chemistry perspective, the hydroxyazetidine-acetamide scaffold presents multiple opportunities for lead optimization. The hydroxyl group serves as an excellent handle for further derivatization, allowing for the creation of prodrugs or targeting moieties, which are frequently searched topics in drug delivery research.
The physicochemical properties of 1339188-29-2 make it particularly interesting for CNS drug development. With calculated properties that fall within the optimal ranges for blood-brain barrier penetration (molecular weight <500, LogP 2-5, hydrogen bond donors ≤3), this compound could serve as a valuable starting point for neurotherapeutic research.
Recent patent literature reveals growing interest in azetidine-containing compounds like 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide for various applications. The compound's potential in GPCR modulation and kinase inhibition has been particularly noted, addressing two of the most searched target classes in pharmaceutical research.
As the pharmaceutical industry continues to explore novel heterocycles for drug discovery, 1339188-29-2 represents an important example of how underutilized ring systems can offer unique advantages. The strain energy of the azetidine ring, combined with the steric effects of the isopropyl groups, creates a molecular architecture that could lead to breakthrough therapeutics.
The future research directions for 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide are likely to focus on its potential in combination therapies and precision medicine applications. With the growing emphasis on personalized treatment approaches, compounds with such versatile modification potential will remain at the forefront of pharmaceutical innovation.
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